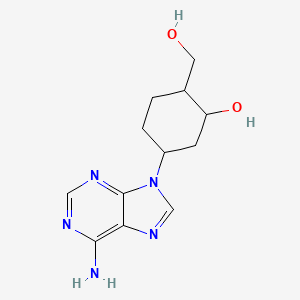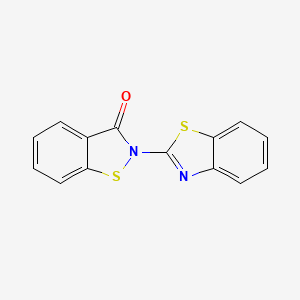
2-(1-Naphthyl)benzoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Naphthyl)benzoxazole is a heterocyclic aromatic compound that consists of a benzoxazole ring fused with a naphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Naphthyl)benzoxazole typically involves the condensation of 2-aminophenol with 1-naphthaldehyde. This reaction is usually carried out in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and under specific conditions, including the use of ethanol as a solvent and heating at 50°C . Another method involves the use of mesoporous titania-alumina mixed oxide (MTAMO) as a catalyst, which has been shown to improve the yield and efficiency of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high yields and purity in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Naphthyl)benzoxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzoxazole or naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzoxazole derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
2-(1-Naphthyl)benzoxazole has a wide range of scientific research applications, including:
Optoelectronics: Due to its unique photophysical properties, this compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Medicinal Chemistry: The compound has been studied for its potential as a pharmacophore in drug discovery, particularly for its antimicrobial, antifungal, and anticancer activities.
Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound’s interactions with biological targets make it a valuable tool in studying various biochemical pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-(1-Naphthyl)benzoxazole involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit the activity of certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The planar structure of the benzoxazole ring allows for efficient π-π stacking interactions with biological molecules, while the naphthalene moiety can engage in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: A simpler analog without the naphthalene moiety, known for its antimicrobial and antifungal properties.
2-Phenylbenzoxazole: Similar in structure but with a phenyl group instead of a naphthyl group, used in optoelectronic applications.
2-(2-Hydroxyphenyl)benzoxazole: Known for its fluorescence properties and used in various sensing applications.
Uniqueness
2-(1-Naphthyl)benzoxazole is unique due to the presence of the naphthalene moiety, which enhances its photophysical properties and broadens its range of applications compared to simpler benzoxazole derivatives. The naphthalene group contributes to the compound’s stability and ability to participate in π-π stacking interactions, making it particularly valuable in optoelectronic and medicinal applications .
Propiedades
IUPAC Name |
2-naphthalen-1-yl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO/c1-2-8-13-12(6-1)7-5-9-14(13)17-18-15-10-3-4-11-16(15)19-17/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJMDIRNTNSOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[5-(4-Chlorophenyl)-3-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B10802192.png)
![3-[3-(5-Methylfuran-2-yl)-4-[(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]pyrazol-1-yl]propanenitrile](/img/structure/B10802196.png)
![3-thia-1,12-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),13,15,17,19-hexaene-11,21-dione](/img/structure/B10802203.png)
![Ethyl 4-[2-[[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]amino]-2-oxoethyl]piperazine-1-carboxylate](/img/structure/B10802208.png)
![2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one](/img/structure/B10802214.png)

![2-(cyclohexylamino)-N-[2-(4,6-dimethylpyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B10802219.png)
![3-[4-[(5-Oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]-3-(4-phenylphenyl)pyrazol-1-yl]propanenitrile](/img/structure/B10802222.png)
![6-amino-4-(1H-indol-3-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10802223.png)
![3-phenyl-2,3-diazatetracyclo[7.6.1.05,16.010,15]hexadecan-4-one](/img/structure/B10802235.png)

![6-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-2H-1,2,4-triazine-3,5-dione](/img/structure/B10802241.png)

![3-[3-(4-fluorophenyl)-4-[(Z)-(5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-ylidene)methyl]pyrazol-1-yl]propanenitrile](/img/structure/B10802261.png)
